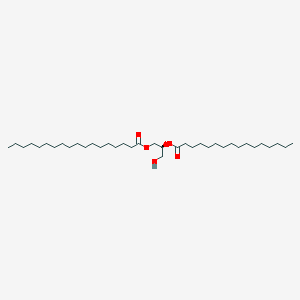![molecular formula HO7P2-3 B1228080 [Hydroxy(oxido)phosphoryl] phosphate CAS No. 42499-21-8](/img/structure/B1228080.png)
[Hydroxy(oxido)phosphoryl] phosphate
Overview
Description
This compound contains both hydroxyl and oxido groups, making it a phosphorylated molecule with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Hydroxy(oxido)phosphoryl] phosphate typically involves the reaction of phosphoric acid derivatives with hydroxyl-containing compounds under controlled conditions. One common method includes the use of phosphoryl chloride and water, followed by neutralization with a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve continuous monitoring and adjustment of pH levels to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to an oxo group.
Reduction: Reduction reactions may involve the conversion of the oxido group back to a hydroxyl group.
Substitution: This compound can participate in substitution reactions, where the hydroxyl or oxido groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphorylated organic compounds .
Scientific Research Applications
[Hydroxy(oxido)phosphoryl] phosphate is extensively used in scientific research due to its exceptional properties. Some of its applications include:
Chemistry: It serves as a catalyst in various organic reactions and is used in the synthesis of complex molecules.
Biology: The compound is utilized in biochemical studies to understand phosphorylation processes and enzyme functions.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific biochemical pathways.
Industry: The compound is used in the production of advanced materials, including energy storage devices and specialty chemicals.
Mechanism of Action
The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets through phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to donate or accept phosphate groups makes it a crucial player in cellular signaling and metabolic regulation .
Comparison with Similar Compounds
Phosphoric Acid: A simpler compound with similar phosphate functionalities but lacking the hydroxyl and oxido groups.
Phosphoryl Chloride: Used in similar synthetic applications but is more reactive and less stable.
Hydroxyapatite: A naturally occurring mineral with phosphate groups, used in biomedical applications.
Uniqueness: [Hydroxy(oxido)phosphoryl] phosphate stands out due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO7P2-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399285 | |
| Record name | [hydroxy(oxido)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42499-21-8 | |
| Record name | [hydroxy(oxido)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
